Drocinonide phosphate potassium
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Overview
Description
Drocinonide phosphate potassium is a synthetic glucocorticoid used primarily as an anti-inflammatory agent. It is particularly effective as an ocular anti-inflammatory agent and does not significantly elevate intraocular pressure . This compound forms an insoluble complex with neomycin sulfate in aqueous solutions, which can be stabilized using dibasic sodium phosphate without affecting the stability or bioactivity of the steroid or antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of drocinonide phosphate potassium involves the reaction of drocinonide with potassium phosphate under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the reaction and ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Drocinonide phosphate potassium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Drocinonide phosphate potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of glucocorticoid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in the development of anti-inflammatory drugs, particularly for ocular conditions.
Industry: Employed in the formulation of ophthalmic preparations to stabilize antibiotic-steroid combinations.
Mechanism of Action
Drocinonide phosphate potassium exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory pathway. This results in reduced inflammation and immune response .
Comparison with Similar Compounds
Fluorometholone: Another glucocorticoid used for ocular inflammation.
Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory effects.
Uniqueness: Drocinonide phosphate potassium is unique in its ability to form stable complexes with antibiotics like neomycin sulfate, making it particularly useful in ophthalmic formulations. This property distinguishes it from other glucocorticoids, which may not have the same stabilizing effect in combination therapies .
Properties
CAS No. |
2260-24-4 |
---|---|
Molecular Formula |
C24H34FK2O9P |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
dipotassium;[2-[(1S,2S,4R,8S,9S,11S,12R,13S,18S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-8-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C24H36FO9P.2K/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31;;/h13,15-17,19,27H,5-12H2,1-4H3,(H2,29,30,31);;/q;2*+1/p-2/t13-,15-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 |
InChI Key |
HLHXSFATMSXCPL-AIMLYJDOSA-L |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COP(=O)([O-])[O-])C)O)F.[K+].[K+] |
Canonical SMILES |
CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)F)C)C.[K+].[K+] |
Origin of Product |
United States |
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